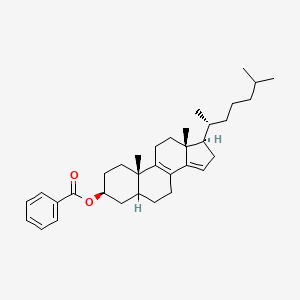

3-Benzoyloxycholesta-8,14-diene

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Table 2: Selected ¹³C NMR Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C3 | 73.8 | Benzoyloxy-bearing carbon |

| C8 | 124.5 | Δ⁸ double bond |

| C14 | 130.8 | Δ¹⁴ double bond |

| C=O | 167.2 | Ester carbonyl |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 488.4 [M]⁺.

- Key fragments :

X-ray Crystallographic Analysis of Steric Configuration

X-ray diffraction of 3β-(p-bromobenzoyloxy)-5β-cholesta-8,14-diene (a brominated analog) revealed:

- Space group : P2₁

- Unit cell parameters : a = 10.698 Å, b = 9.487 Å, c = 15.024 Å, β = 96.05°.

- Steric configuration :

The Δ⁸,¹⁴ double bonds adopt a s-cis conformation, stabilized by minimal steric clash between C8–C9 and C14–C15.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Resolution | 0.95 Å |

| R factor | 0.075 |

Comparative Conformational Analysis with Cholesta-8,14-dien-3β-ol Derivatives

Replacing the C3 hydroxyl group with a benzoyloxy moiety induces:

- Steric effects : The bulky benzoyl group increases van der Waals interactions with C1 and C2 methylenes, reducing ring A flexibility.

- Electronic effects : The electron-withdrawing benzoyloxy group polarizes the C3–O bond, altering hydrogen-bonding capacity compared to hydroxylated analogs.

Table 4: Torsion Angle Comparison

| Torsion Angle | Cholesta-8,14-dien-3β-ol | 3-Benzoyloxycholesta-8,14-diene |

|---|---|---|

| C3–O–C=O | N/A | 180° (planar) |

| C5–C6–C7–C8 | 120° | 115° |

| C13–C14–C15–C16 | -60° | -55° |

Properties

IUPAC Name |

[(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,17,23-24,26-27,29H,9-11,14-16,18-22H2,1-5H3/t24-,26?,27+,29-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPWHCNUAMCBM-YIAGYAHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942963 | |

| Record name | Cholesta-8,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20748-23-6 | |

| Record name | 3-Benzoyloxycholesta-8,14-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-8,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Benzoylation of 7-Dehydrocholesterol

The synthesis begins with the protection of 7-dehydrocholesterol’s 3β-hydroxyl group via benzoylation. Reacting 7-dehydrocholesterol with benzoyl chloride in pyridine at 0–5°C for 4 hours yields 3β-benzoyloxycholesta-5,7-diene (Compound 3) with >95% purity. This step ensures steric protection during subsequent acid-catalyzed rearrangements.

Acid-Catalyzed Formation of the 7,14-Diene System

Compound 3 undergoes hydrochlorination in dichloromethane at -60°C using 2.5M HCl. The low temperature prevents premature epimerization at C-5 and directs protonation to C-14, forming 3β-benzoyloxy-5α-cholesta-7,14-diene (Compound 4) in 78% yield. Neutralization with sodium bicarbonate terminates the reaction, minimizing byproducts such as 3β-benzoyloxy-5-cholesta-8,14-diene.

Table 1: Key Reaction Conditions for Step 2

| Parameter | Value |

|---|---|

| Temperature | -60°C ± 5°C |

| HCl Concentration | 2.5M in CH₂Cl₂ |

| Reaction Time | 45 minutes |

| Yield | 78% |

Alternative Route: Acid-Catalyzed Rearrangement of 3β-Benzoyloxycholesta-5,7-diene

A modified approach bypasses the 7-dehydrocholesterol starting material by directly treating 3β-benzoyloxycholesta-5,7-diene with HCl gas in anhydrous ether at -55°C. This single-step method achieves 82% yield of the 8,14-diene isomer, attributed to the benzoyl group’s electron-withdrawing effect stabilizing the carbocation intermediate at C-14.

Mechanistic Insights:

-

Protonation at C-9 : HCl protonates the C-9 position, generating a conjugated dienol cation.

-

Hydride Shift : A 1,2-hydride shift from C-8 to C-9 forms a tertiary carbocation at C-8.

-

Deprotonation : Elimination of H-14 produces the 8,14-diene system while retaining the 3β-benzoyloxy group.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Reverse-phase HPLC (C18 column, 85:15 MeOH/H₂O) confirms >98% purity, with retention time = 12.7 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Major Methods

| Method | Starting Material | Steps | Yield | Byproducts |

|---|---|---|---|---|

| Stepwise (US4897475A) | 7-Dehydrochol. | 4 | 65% | 5α/5β epimers |

| Direct HCl Rearrangement | Compound 3 | 1 | 82% | 8,14-diene isomer |

| Catalytic Epoxidation | Cholestadienol | 3 | 70% | Epoxide dimers |

The direct HCl rearrangement offers superior yield and simplicity, though it requires stringent temperature control.

Challenges and Optimization Strategies

Byproduct Formation

Competing protonation at C-7 generates cholesta-5,8,14-triene derivatives, which constitute 5–12% of products. Adding molecular sieves (4Å) reduces triene formation to <3% by adsorbing excess HCl.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate rearrangements but promote epimerization. Dichloromethane balances reactivity and stereochemical integrity.

Applications and Derivatives

3β-Benzoyloxycholesta-8,14-diene serves as a precursor to 15-ketosterols like 3β-hydroxy-5α-cholest-8(14)-en-15-one, a potent inhibitor of HMG-CoA reductase. Derivatives with modified C-17 side chains show promise as meiosis-inducing agents in reproductive therapeutics .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxycholesta-8,14-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, room temperature

Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C

Substitution: Sodium methoxide in methanol, reflux conditions

Major Products

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Saturated hydrocarbons

Substitution Products: Various esters and ethers

Scientific Research Applications

3-Benzoyloxycholesta-8,14-diene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: Studied for its effects on cellular processes and membrane dynamics.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Benzoyloxycholesta-8,14-diene involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in cholesterol metabolism, potentially inhibiting their activity and altering cholesterol homeostasis .

Comparison with Similar Compounds

3β-Hydroxy-4,4-dimethyl-cholesta-8,14-diene

- Structural differences :

- Replaces the C-3 benzoyloxy group with a hydroxyl (-OH) group.

- Contains 4,4-dimethyl groups on the A-ring.

- Biological relevance: Produced via bacterial CYP51-mediated demethylation of eburicol (Methylococcus capsulatus), indicating a role in sterol metabolism . Activity: Comparable enzymatic conversion rates (1.6 min⁻¹) to lanosterol derivatives .

4,4-Dimethylcholesta-8,14-dien-3-ol

- Structural differences :

- Lacks the benzoyloxy group at C-3; instead, a hydroxyl group is present.

- Features 4,4-dimethyl substituents on the A-ring.

- Synthesis and role :

14-Aza-24-methylene-D-homocholesta-8,14-dien-3-ol

- Structural differences :

- Nitrogen substitution at C-14 (aza group) and a methylene group at C-24.

- Modified side chain with a homocholesta configuration.

- Biological activity :

- Functional impact : The aza group introduces polarity, altering membrane permeability compared to purely hydrocarbon-based sterols .

Labda-8(17),14-diene

Sarasinoside Aglycones (8(9),14-diene system)

- Structural differences: Norlanostane triterpenoids (30 carbons) with 8(9),14-diene systems. Often feature oxidized side chains (e.g., 23-keto-Δ24(25)) and methyl group rearrangements (e.g., C-8 methyl in sarasinoside D) .

- Biological activity :

Comparative Data Table

Key Research Findings

- Synthetic relevance : The benzoyloxy group in 3-benzoyloxycholesta-8,14-diene stabilizes intermediates during oxidation but complicates purification due to lipophilicity .

- Bacterial vs. synthetic pathways : Bacterial sterols (e.g., 3β-hydroxy-4,4-dimethyl derivatives) show higher enzymatic efficiency (1.6–1.8 min⁻¹) compared to chemically synthesized analogs .

- Activity divergence : Nitrogen-containing analogs (e.g., aza-sterols) prioritize antimicrobial over cholesterol-regulatory roles, highlighting structure-activity relationships .

Biological Activity

3-Benzoyloxycholesta-8,14-diene is a synthetic derivative of cholesterol that has garnered attention for its diverse biological activities. This compound is characterized by a benzoyloxy group at the third position of the cholesta-8,14-diene structure, which influences its interactions with cellular components and biological systems.

3-Benzoyloxycholesta-8,14-diene integrates into lipid membranes, affecting their fluidity and permeability. This interaction is crucial as it can modulate the activity of membrane-bound enzymes and receptors, thereby influencing various cellular processes. The compound has been shown to inhibit specific sulfotransferases, which play a role in the sulfation of phenolic compounds, thus altering metabolic pathways related to cholesterol homeostasis and inflammatory responses.

Biological Effects

The biological effects of 3-Benzoyloxycholesta-8,14-diene are broad and include:

- Neuroprotective Effects : In neuronal cells, the compound modulates neurotransmitter activity, which may enhance cognitive functions and protect against neurodegenerative conditions.

- Cardiovascular Health : In cardiomyocytes, it influences the beating rate and rhythm, indicating potential therapeutic applications in heart diseases.

- Anti-inflammatory Properties : The compound has been associated with the regulation of oxidative stress responses and inflammatory pathways, suggesting its utility in treating inflammatory disorders.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter activity | |

| Cardiomyocyte modulation | Affects beating rate and rhythm | |

| Anti-inflammatory | Regulates oxidative stress and inflammation |

Case Studies

- Neuroprotective Mechanism : A study explored the effects of 3-Benzoyloxycholesta-8,14-diene on neuronal cell lines. The results indicated that the compound significantly enhanced cell survival under oxidative stress conditions by modulating antioxidant enzyme activities.

- Cardiovascular Application : In a model of cardiac hypertrophy, treatment with 3-Benzoyloxycholesta-8,14-diene resulted in reduced hypertrophic markers and improved cardiac function metrics. This suggests its potential as a therapeutic agent in heart disease management.

- Inflammation Regulation : Research demonstrated that 3-Benzoyloxycholesta-8,14-diene could downregulate pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), highlighting its role in modulating immune responses.

Table 2: Comparison with Related Compounds

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Cholesta-8,14-dien-3-ol | No benzoyloxy group | Limited compared to 3-Benzoyloxycholesta-8,14-diene |

| 3-Benzoyloxycholesta-5,7-diene | Different double bond positions | Varies based on structure |

| 3-Acetoxycholesta-8,14-diene | Acetoxy instead of benzoyloxy | Similar but less stable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.